molecular formula C19H17N3O3 B11382569 1-(4-methoxyphenyl)-N-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(4-methoxyphenyl)-N-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11382569
M. Wt: 335.4 g/mol
InChI Key: CLOITCPRVPWSCL-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-N-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic organic compound belonging to the pyridazine family. This compound is characterized by its complex structure, which includes a pyridazine ring, methoxyphenyl, and methylphenyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-N-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the pyridazine intermediate.

    Attachment of the Methylphenyl Group: The methylphenyl group is typically introduced through an amide bond formation, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-N-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(4-Methoxyphenyl)-N-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug discovery and development.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 1-(4-methoxyphenyl)-N-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide exerts its effects depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)-N-phenyl-4-oxo-1,4-dihydropyridazine-3-carboxamide
  • 1-(4-Methoxyphenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Comparison: Compared to similar compounds, 1-(4-methoxyphenyl)-N-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide may exhibit unique properties due to the specific positioning of the methyl group on the phenyl ring. This can influence its chemical reactivity, biological activity, and overall stability, making it a compound of particular interest in research.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-(3-methylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C19H17N3O3/c1-13-4-3-5-14(12-13)20-19(24)18-17(23)10-11-22(21-18)15-6-8-16(25-2)9-7-15/h3-12H,1-2H3,(H,20,24)

InChI Key

CLOITCPRVPWSCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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